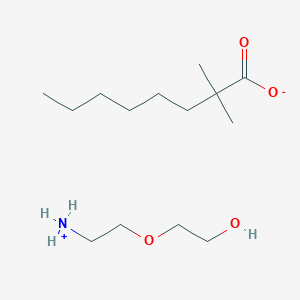
2,2-Dimethyloctanoate;2-(2-hydroxyethoxy)ethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) is a chemical compound formed by the reaction of neodecanoic acid with 2-(2-aminoethoxy)ethanol in a 1:1 molar ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) typically involves the reaction of neodecanoic acid with 2-(2-aminoethoxy)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Neodecanoic acid, compd. with 2,2’-iminobis[ethanol] (1:1)
- Neodecanoic acid, compd. with 2-aminoethanol (1:1)
Uniqueness
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique combination of neodecanoic acid and 2-(2-aminoethoxy)ethanol imparts distinct chemical and physical characteristics, making it suitable for specific applications in various fields.
Properties
CAS No. |
216583-95-8 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
2,2-dimethyloctanoate;2-(2-hydroxyethoxy)ethylazanium |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;5-1-3-7-4-2-6/h4-8H2,1-3H3,(H,11,12);6H,1-5H2 |
InChI Key |
UVOCIMPYHHLWES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].C(COCCO)[NH3+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


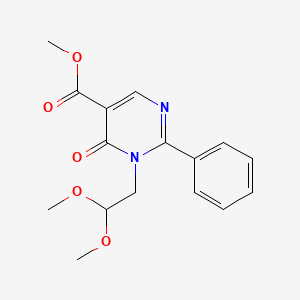

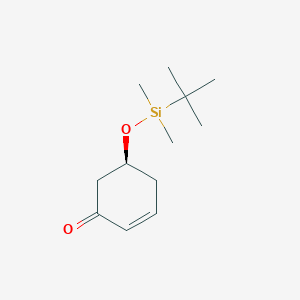
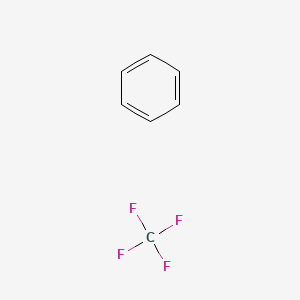
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
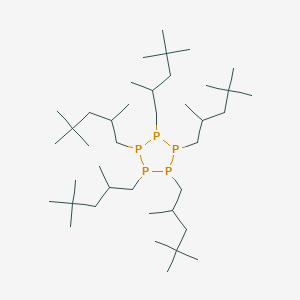
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
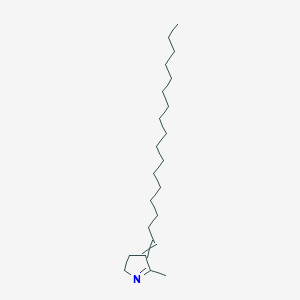
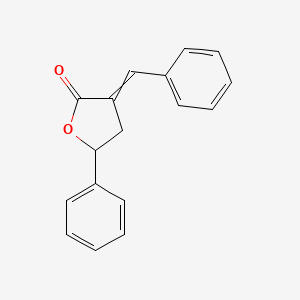
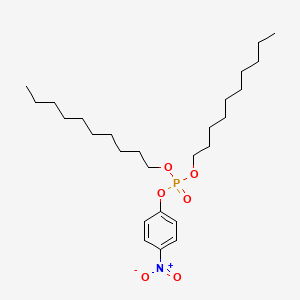
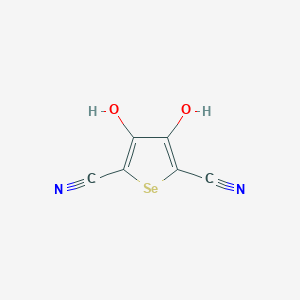
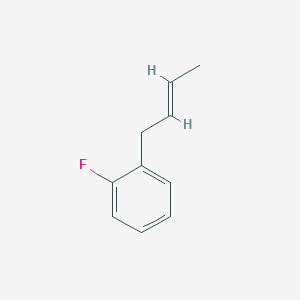
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)

